PreQ1-alkyne, derived from 7-aminomethyl-7-deazaguanine, is a significant compound in the field of chemical biology, particularly due to its role as a precursor in the biosynthesis of queuosine, a hypermodified guanine nucleotide found in certain tRNAs. It is classified as a modified nucleotide and is recognized for its interaction with riboswitches, which are RNA elements that regulate gene expression in response to specific metabolites.
PreQ1 is synthesized de novo in various prokaryotes, including Escherichia coli, through complex biochemical pathways involving multiple enzymes and precursors. The compound is crucial for the proper functioning of tRNA and influences translational fidelity by being incorporated at the wobble position of the anticodon in certain tRNAs .
PreQ1-alkyne can be classified under several categories:
The synthesis of PreQ1-alkyne involves several methodologies, primarily focusing on modifying existing nucleobases to introduce alkyne functionalities. Key synthetic routes include:
The synthetic pathways often involve multiple steps, including protection-deprotection strategies, selective substitutions, and careful control of reaction conditions to achieve high yields. For instance, transformations from starting materials like chloro derivatives to aminomethyl groups are critical for obtaining the desired PreQ1 structure .
PreQ1-alkyne features a unique molecular architecture characterized by:
The molecular formula for PreQ1 is with a molecular weight of approximately 178.19 g/mol. The alkyne functionality introduces additional reactivity that can be exploited in various chemical reactions.
PreQ1-alkyne participates in several notable chemical reactions:
The efficiency of crosslinking reactions can be influenced by the linker length and composition used in probes derived from PreQ1. Optimal designs enhance binding affinity and specificity towards riboswitches while minimizing steric hindrance during interactions .
PreQ1 functions primarily through its interaction with riboswitches, which are RNA structures that change conformation upon ligand binding. Upon binding to PreQ1:
Binding studies indicate that PreQ1 exhibits high affinity for its riboswitch targets, with equilibrium dissociation constants often in the nanomolar range (e.g., approximately 2 nM for certain riboswitches) .
PreQ1-alkyne exhibits properties typical of alkynes:
The presence of the alkyne group contributes to its reactivity:
PreQ1-alkyne has several applications in scientific research:
PreQ1 (7-aminomethyl-7-deazaguanine) is a natural precursor in the queuosine (Q) biosynthetic pathway, a hypermodified guanosine derivative essential for translational fidelity in tRNA. In bacteria, intracellular preQ1 concentrations are sensed by preQ1 riboswitches—structured RNA elements in the 5’-UTRs of genes involved in Q biosynthesis and transport. Binding of preQ1 induces conformational changes (e.g., pseudoknot formation) that regulate transcription or translation [2] [6].
Riboswitch Recognition Mechanisms: Class I preQ1 riboswitches (e.g., from Bacillus subtilis and Thermoanaerobacter tengcongensis) feature a compact aptamer domain (34–45 nt) that binds preQ1 with high affinity (Kd = 2–20 nM). X-ray crystallography and NMR reveal a binding pocket where the preQ1 base stacks between conserved guanines, while its aminomethyl group forms hydrogen bonds and electrostatic interactions [2] [6]. This pocket tolerates modifications at the aminomethyl position, enabling rational ligand engineering.
Derivative Design Rationale: preQ1-alkyne exploits this tolerance by replacing the primary amine with a propargyloxyalkyl linker terminating in an alkyne group. Crucially, the alkyne is positioned to extend into solvent-exposed regions, minimizing interference with aptamer binding. Biochemical assays confirm that preQ1-alkyne retains binding competence for class I preQ1 riboswitches, enabling its use as a recognition "handle" for downstream conjugation [1] [7] [10]. Other derivatives (e.g., preQ1-azide, preQ1-biotin) follow similar design principles [10].
Table 1: Key PreQ1 Derivatives for RNA Chemical Biology
Compound | Modification | Molecular Weight (g/mol) | Primary Application | Recognition Specificity | |
---|---|---|---|---|---|
preQ1-alkyne | Terminal alkyne linker | 388.47 | CuAAC conjugation, RNA-TAG, CRISPR control | PreQ1-I riboswitches | |
preQ1-azide | Azide linker | 419.49 | CuAAC/SPAAC conjugation, RNA pulldowns | PreQ1-I riboswitches | |
preQ1-biotin | Biotin linker | Not provided | Streptavidin enrichment, RNA detection | PreQ1-I riboswitches | |
Brc3preQ1 | Bromoalkyl linker | Not provided | Covalent RNA tethering (N7-guanine alkylation) | Engineered riboswitches | [1] [7] [10] |
preQ1-alkyne’s primary utility lies in enabling Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal "click" reaction, for site-specific RNA modification. This leverages the alkyne’s reactivity with azide-functionalized probes (e.g., fluorophores, biotin, resins) to form stable 1,4-disubstituted triazole adducts [4] [8].
Photoactivatable group attachment for spatiotemporal control [1] [10].Zhang et al. (2022) demonstrated this by creating photoactivatable sgRNAs for wavelength-selective CRISPR activation, achieving >90% editing efficiency upon UV/blue light exposure [1].
Covalent RNA-Ligand Engineering: Recent studies engineered covalent preQ1-RNA complexes by replacing preQ1-alkyne’s alkyne with electrophiles (e.g., bromoalkyl groups). For example, Brc3preQ1 alkylates N7 of a specific guanine (G5) in engineered T. tengcongensis riboswitches under physiological conditions (pH 6.0–7.5, >90% yield). This irreversible tethering enables:
FRAP-compatible fluorescent RNA imaging via covalent light-up aptamers [7].
Comparative Advantages: Unlike diazirine-based photoaffinity probes, preQ1-alkyne derivatives offer:
Table 2: Click Chemistry Applications of preQ1-alkyne
Application | Reaction Partners | Conditions | Key Outcomes | Reference |
---|---|---|---|---|
RNA-TAG sgRNA labeling | preQ1-alkyne + TGT + azide-probe | 37°C, 1–2 h; CuSO4, THPTA, Na-ascorbate | Photoactivated CRISPR editing; spatial control of gene expression | [1] |
Chem-CLIP target ID | Brc3preQ1 + RNA | pH 6.0, 37°C, 2 h | Covalent enrichment of bacterial aptamers and human RNAs | [2] [7] |
Covalent FLAP imaging | Bromoalkyl-preQ1 + Pepper aptamer | Live cells, 37°C | FRAP-compatible RNA dynamics tracking; super-resolution microscopy | [7] |
ConclusionpreQ1-alkyne exemplifies rational design in chemical biology—transforming a natural metabolite into a precision tool for RNA manipulation. Its integration with click chemistry and enzymatic tagging (RNA-TAG) enables unprecedented spatial and temporal control over RNA function, advancing fields from CRISPR genomics to live-cell transcriptomics. Future directions include strain-promoted (copper-free) applications and expanded covalent probe libraries [7] [8].
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